2-Bromo-6-fluoro-4-methylbenzoic acid
Overview
Description
2-Bromo-6-fluoro-4-methylbenzoic acid is an aromatic carboxylic acid with the molecular formula C8H6BrFO2. This compound is characterized by the presence of bromine, fluorine, and methyl substituents on a benzoic acid core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Halogenation and Substitution: : The synthesis of 2-Bromo-6-fluoro-4-methylbenzoic acid typically begins with the halogenation of 4-methylbenzoic acid. This involves the selective bromination and fluorination of the aromatic ring. The reaction conditions often include the use of bromine (Br2) and a fluorinating agent such as Selectfluor under controlled temperatures and solvent conditions to ensure regioselectivity.
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Industrial Production Methods: : On an industrial scale, the synthesis may involve multi-step processes starting from readily available precursors like toluene. The steps include nitration, reduction, and subsequent halogenation. The use of catalysts and optimized reaction conditions are crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : 2-Bromo-6-fluoro-4-methylbenzoic acid undergoes nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the bromine and fluorine atoms. Common reagents include nucleophiles like amines or thiols, which replace the bromine or fluorine atoms under suitable conditions.
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Oxidation and Reduction: : The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4). Conversely, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution Products: Depending on the nucleophile used, the major products can be amides, esters, or thioethers.
Reduction Products: Reduction of the carboxylic acid group yields the corresponding alcohol.
Oxidation Products: Oxidation of the methyl group results in the formation of a dicarboxylic acid.
Scientific Research Applications
2-Bromo-6-fluoro-4-methylbenzoic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is a precursor in the synthesis of drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 2-Bromo-6-fluoro-4-methylbenzoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to enzymes and receptors, facilitating its role as an inhibitor or modulator. The carboxylic acid group allows for hydrogen bonding and ionic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-6-methylbenzoic acid: This compound is structurally similar but differs in the position of the substituents.
2-Chloro-6-fluoro-4-methylbenzoic acid: Similar in structure but with chlorine instead of bromine.
2-Bromo-4-methylbenzoic acid: Lacks the fluorine substituent, affecting its reactivity and applications.
Uniqueness
2-Bromo-6-fluoro-4-methylbenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of compounds with specific biological activities and industrial applications.
Properties
IUPAC Name |
2-bromo-6-fluoro-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGYAJDEBNPLCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427327-66-9 | |
Record name | 2-bromo-6-fluoro-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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